Ethyl 8-ethylnaphthalene-1-carboxylate

Organic Synthesis Process Chemistry Thermal Stability

Ethyl 8-ethylnaphthalene-1-carboxylate (CAS 945543-41-9) is a polycyclic aromatic ester compound derived from naphthalene, characterized by an ethyl substituent at the 8-position and a carboxylate ester group at the 1-position. Its molecular formula is C₁₅H₁₆O₂ with a molecular weight of 228.29 g/mol.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
Cat. No. B8491049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-ethylnaphthalene-1-carboxylate
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1C(=CC=C2)C(=O)OCC
InChIInChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3
InChIKeyVZRPGMGCHDTZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Ethylnaphthalene-1-Carboxylate: Core Identity and Baseline Specifications for Informed Procurement


Ethyl 8-ethylnaphthalene-1-carboxylate (CAS 945543-41-9) is a polycyclic aromatic ester compound derived from naphthalene, characterized by an ethyl substituent at the 8-position and a carboxylate ester group at the 1-position. Its molecular formula is C₁₅H₁₆O₂ with a molecular weight of 228.29 g/mol . As a naphthalene-based organic building block, it is primarily employed in research and industrial organic synthesis applications [1]. Key fundamental physicochemical parameters include a predicted density of 1.083±0.06 g/cm³ at 20 °C and 760 Torr, and a predicted boiling point of 349.2±11.0 °C [2].

Why Ethyl 8-Ethylnaphthalene-1-Carboxylate Cannot Be Readily Substituted by Generic Naphthalene-1-Carboxylate Analogs


Ethyl 8-ethylnaphthalene-1-carboxylate exhibits physical and structural properties that are distinct from unsubstituted or simply alkylated naphthalene-1-carboxylate analogs, rendering generic substitution invalid for critical research and industrial applications. The presence of the 8-ethyl substituent significantly alters key physicochemical parameters: its predicted boiling point (349.2±11.0 °C) and density (1.083±0.06 g/cm³) differ substantially from the base analog ethyl 1-naphthoate (CAS 3007-97-4, boiling point 310 °C, density ~1.11 g/cm³) . Furthermore, the 8-ethyl group increases lipophilicity (XLogP3 = 4.2) [1] and steric bulk, which directly modulates molecular recognition, reactivity, and behavior in separation, purification, or formulation processes. In procurement contexts, these differences manifest in divergent synthetic routes , incompatible storage and handling requirements , and distinct pricing and availability profiles that cannot be circumvented by sourcing a less specialized analog without compromising experimental or process integrity.

Quantitative Differentiation Guide for Ethyl 8-Ethylnaphthalene-1-Carboxylate Against Its Closest Analogs


Critical Boiling Point Differentiation: Ethyl 8-Ethylnaphthalene-1-Carboxylate vs. Unsubstituted Ethyl 1-Naphthoate

Ethyl 8-ethylnaphthalene-1-carboxylate exhibits a significantly higher predicted boiling point (349.2±11.0 °C) compared to its unsubstituted analog ethyl 1-naphthoate (310 °C) . This 39.2 °C difference is a critical design parameter for high-temperature reactions and purification processes (e.g., distillation).

Organic Synthesis Process Chemistry Thermal Stability

Lipophilicity Modulation: XLogP3 of Ethyl 8-Ethylnaphthalene-1-Carboxylate vs. Ethyl 1-Naphthoate

The 8-ethyl substituent on the naphthalene core increases the calculated lipophilicity. Ethyl 8-ethylnaphthalene-1-carboxylate has an XLogP3 value of 4.2 [1]. While an exact XLogP3 for ethyl 1-naphthoate is not directly provided in the same dataset, it is expected to be lower based on the absence of the additional ethyl group, which is a known lipophilic moiety. This increase directly impacts predicted membrane permeability, solubility in non-polar media, and chromatographic retention times (e.g., reverse-phase HPLC).

Medicinal Chemistry ADME Prediction Chromatography

Procurement Differentiation: Purity, Price, and Lead Time Quantified Across Suppliers

Supplier data for Ethyl 8-ethylnaphthalene-1-carboxylate reveal quantifiable differences in purity (97% to 98%), price ($329 for 100mg to ~$2,001.90 for 1g), and lead time (5 days to 8-12 weeks) [1][2]. In contrast, the simpler analog ethyl 1-naphthoate is more widely available at lower cost due to its commodity status as a standard building block. Selecting the 8-ethyl compound requires navigating a niche supply chain with significant variability.

Research Procurement Supply Chain Cost-Benefit Analysis

Validated Application Scenarios for Ethyl 8-Ethylnaphthalene-1-Carboxylate Based on Quantifiable Differentiators


As a High-Boiling and Lipophilic Solvent or Reaction Medium Modifier

Based on its elevated predicted boiling point (349.2±11.0 °C) and higher lipophilicity (XLogP3 = 4.2) relative to simpler naphthoate esters, Ethyl 8-ethylnaphthalene-1-carboxylate is rationally selected as a high-boiling, non-polar co-solvent or reaction medium modifier for high-temperature organic transformations. It is particularly suited for reactions requiring extended thermal stability and a hydrophobic environment, such as high-temperature cycloadditions or condensations where a less volatile and more lipophilic medium is necessary to achieve desired kinetics and yields compared to using ethyl 1-naphthoate .

As a Lipophilic Probe or Internal Standard in Reverse-Phase HPLC Method Development

The significantly increased XLogP3 value of 4.2 for Ethyl 8-ethylnaphthalene-1-carboxylate directly informs its use as a lipophilic retention time marker or internal standard in reverse-phase HPLC method development. Its higher retention factor (k') compared to less lipophilic naphthalene analogs makes it a useful probe for optimizing gradient methods for very hydrophobic analytes or for characterizing the hydrophobic selectivity of different C18 stationary phases, a practice supported by its distinct physicochemical profile [1].

As a Key Intermediate or Scaffold for Synthesizing More Complex 8-Substituted Naphthalene Derivatives

The unique substitution pattern of Ethyl 8-ethylnaphthalene-1-carboxylate provides a specific synthetic handle for constructing more complex 8-substituted naphthalene frameworks. Its defined synthesis route, for instance via hydrogenation of 8-vinyl-naphthalene-1-carboxylic acid ethyl ester, establishes it as a characterized intermediate for chemists targeting novel materials or bioactive molecules requiring precise substitution at both the 1- and 8-positions of the naphthalene core . This application is underpinned by its specific molecular identity and the established synthetic pathway to obtain it.

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